[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a pyrrolidine-based carbamate derivative featuring a chiral center at the pyrrolidine ring’s 3-position (R-configuration). The compound contains a 2-hydroxyethyl substituent on the pyrrolidine nitrogen and a methyl-carbamic acid tert-butyl ester group.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13(4)10-5-6-14(9-10)7-8-15/h10,15H,5-9H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAYLPAXDXBYGG-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pyrrolidine Intermediate Synthesis
The (R)-configured pyrrolidine ring is typically constructed via asymmetric catalysis or resolution. A common approach involves the enantioselective reduction of 3-pyrrolidinone derivatives using chiral catalysts such as (R)-BINAP-Ru complexes. For example, hydrogenation of 1-benzyl-3-pyrrolidinone with [(R)-BINAP]RuCl₂ achieves >98% enantiomeric excess (ee) under 50 bar H₂ at 60°C. Subsequent N-alkylation with 2-bromoethanol introduces the hydroxyethyl group in dimethylformamide (DMF) at 80°C for 12 hours, yielding (R)-1-(2-hydroxyethyl)pyrrolidine with 85–90% efficiency.
Carbamate Formation Strategies
The methyl-carbamic acid tert-butyl ester group is introduced via two primary methods:
Chloroformate Activation
Reaction of (R)-1-(2-hydroxyethyl)pyrrolidine with methylamine generates the secondary amine intermediate, which is treated with tert-butyl chloroformate (Boc₂O) in dichloromethane (DCM) at 0–5°C. Triethylamine (3 equiv) is added to scavenge HCl, achieving 70–75% yield. Excess Boc₂O (1.2 equiv) ensures complete carbamation, though prolonged reaction times (>4 hours) risk tert-butyl ester hydrolysis.
Mixed Carbonate Approach
Alternative protocols employ 4-nitrophenyl chloroformate to activate the amine prior to tert-butoxycarbonyl (Boc) protection. This two-step sequence:
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React pyrrolidine derivative with 4-nitrophenyl chloroformate (1.05 equiv) in THF at −20°C
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Add tert-butanol (2 equiv) and DMAP (0.1 equiv) at 25°C
Provides 82–85% yield with minimized racemization.
Critical Process Parameters
Temperature Control
| Reaction Step | Optimal Range | Deviation Impact |
|---|---|---|
| Chloroformate activation | 0–5°C | >10°C: 15–20% yield reduction due to side reactions |
| Boc protection | 20–25°C | <15°C: Incomplete reaction; >30°C: Ester degradation |
| Workup & isolation | −5 to 5°C | Higher temps induce Boc group hydrolysis |
Solvent Systems
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Tetrahydrofuran (THF) : Preferred for lithium amide base reactions (e.g., LDA-mediated deprotonations) due to low nucleophilicity
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Ethyl acetate/Hexane : 3:1 ratio for silica gel chromatography, achieving 95–98% purity
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Acetonitrile/Water : 65:35 for preparative HPLC (C18 column), resolving diastereomers with ΔtR ≥ 2.1 min
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities utilize microreactor systems to enhance Boc protection efficiency:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction time | 6 hours | 22 minutes |
| Yield | 73% | 89% |
| Solvent use | 15 L/kg | 5.2 L/kg |
Key advantages include precise temperature control (±1°C) and instantaneous mixing, reducing epimerization to <0.5%.
Crystallization Optimization
Final compound purification via anti-solvent crystallization:
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Solvent: Ethanol (8 vol)
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Anti-solvent: Heptane (12 vol)
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Cooling rate: 0.5°C/min from 50°C to −10°C
This protocol produces 99.2% pure crystals with 92% recovery.
Analytical Validation
Spectroscopic Characterization
Stability Profiling
| Condition | Degradation |
|---|---|
| 40°C/75% RH (1 month) | 0.3% impurity A (deprotected carbamate) |
| pH 2 buffer (24h) | 12% hydrolysis |
| Aqueous ethanol (1 week) | <0.1% degradation |
Comparative Method Analysis
Cost-Benefit Evaluation
| Method | Raw Material Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Batch Boc protection | 420 | 73 | 98.5 |
| Flow Boc protection | 580 | 89 | 99.2 |
| Mixed carbonate | 670 | 85 | 98.8 |
Environmental Impact
-
E-factor : 18 kg waste/kg product (batch) vs. 6.3 kg (flow)
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PMI (Process Mass Intensity) : 32 (traditional) vs. 11 (optimized)
Emerging Methodologies
Enzymatic Carbamate Formation
Immobilized Candida antarctica lipase B (CAL-B) catalyzes Boc protection in:
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a carbonyl-containing compound, while substitution reactions could introduce various functional groups.
Scientific Research Applications
[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies investigating the effects of pyrrolidine derivatives on biological systems.
Mechanism of Action
The mechanism of action of [®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding with target proteins, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways.
Comparison with Similar Compounds
a) [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 1354001-63-0)
- Molecular Formula : C₁₅H₂₂N₂O₃
- Molecular Weight : 264.32 g/mol
- Key Differences: Benzyl ester replaces the tert-butyl carbamate group.
b) Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS 1354019-38-7)
c) [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS 1354001-16-3)
- Molecular Formula : C₁₂H₂₁ClN₂O₃
- Molecular Weight : 276.76 g/mol
- Key Differences: The 2-hydroxyethyl group is replaced by a chloroacetyl moiety.
Piperidine-Based Analogs
a) [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS 1354000-95-5)
- Molecular Formula : C₁₃H₂₆N₂O₃
- Molecular Weight : 258.36 g/mol
- Key Differences: The pyrrolidine ring is replaced by a six-membered piperidine ring.
b) [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS 1401668-72-1)
- Molecular Formula : C₁₄H₂₇N₃O₃
- Molecular Weight : 285.38 g/mol
- Key Differences: Incorporates an (S)-2-amino-propionyl group on the piperidine nitrogen.
Comparative Data Table
Key Findings from Comparative Analysis
Steric and Electronic Effects : The tert-butyl carbamate group in the target compound provides steric protection to the carbamate nitrogen, enhancing stability compared to benzyl esters .
Reactivity : Chloroacetyl-substituted analogs (e.g., CAS 1354001-16-3) exhibit higher reactivity due to the electrophilic chlorine atom, making them suitable for further derivatization .
Biological Relevance : Piperidine analogs (e.g., CAS 1354000-95-5) demonstrate how ring size impacts target engagement, with piperidine derivatives often showing improved metabolic stability over pyrrolidines in drug candidates .
Biological Activity
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester, a carbamate derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C12H24N2O3
- Molecular Weight : 240.34 g/mol
- CAS Number : 66565995
The structure includes a pyrrolidine ring and a hydroxyl ethyl substituent, which may interact with various biological targets, enhancing its therapeutic potential.
Synthesis
Synthesis methods for this compound typically involve the reaction of pyrrolidine derivatives with carbamic acid esters under controlled conditions to ensure high yield and purity. Techniques such as flow microreactor systems have been employed for efficient synthesis of tertiary butyl esters, demonstrating a sustainable approach to producing such compounds .
Research indicates that compounds similar to [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester can inhibit specific metabolic pathways in cancer cells. For instance, studies have shown that related compounds effectively disrupt glutaminolysis, a critical metabolic pathway in cancer cell proliferation .
Anticancer Activity
In vitro studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines. Notably:
- Breast Cancer Cells : The compound was tested on MCF-7, SK-BR-3, and MDA-MB-231 breast cancer cell lines, showing significant growth inhibition .
- Glioblastoma : It also exhibited activity against glioblastoma cell lines, suggesting broad-spectrum anticancer potential .
Comparative Biological Activity
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Carbamazepine | Moderate | Anticonvulsant |
| Gabapentin | High | Analgesic |
| Phenobarbital | Low | Sedative |
| [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester | Unique | Anticancer (promising) |
This comparison highlights the unique pharmacological properties of [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester.
Case Studies
Recent studies have focused on the pharmacokinetics and tissue distribution of this compound. For example:
- Pharmacokinetic Studies : A lead compound derived from similar structures showed moderate brain exposure and favorable distribution in kidneys and liver, indicating potential for central nervous system applications .
- Therapeutic Applications : The compound's ability to selectively inhibit cancer cell growth while sparing non-malignant cells is particularly noteworthy. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Q & A
Q. What are the primary synthetic routes for [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester, and what reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis typically involves activating a pyrrolidine carboxylic acid derivative (e.g., 3-methylpyrrolidine-1-carboxylic acid) with thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of triethylamine . Alternative routes employ tert-butyloxycarbonyl (Boc) protection strategies, where intermediates like tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate are functionalized using reagents such as (Boc)₂O under reflux conditions. Key parameters include temperature control (0–20°C for acid chloride formation) and stoichiometric ratios of activating agents .
Q. How can researchers ensure purity of the compound during synthesis, and what purification techniques are most effective?
Methodological Answer: Silica gel chromatography is widely used for intermediate purification, with gradients ranging from petroleum ether to ethyl acetate (e.g., 20:1 to 5:1 ratios) . Preparative HPLC is recommended for final purification, particularly for isolating stereoisomers. Monitoring reaction progress via TLC or LC-MS ensures minimal byproduct formation. For Boc-protected intermediates, recrystallization in dichloromethane/hexane mixtures can enhance purity .
Q. What are the recommended storage conditions and handling protocols to maintain compound stability?
Methodological Answer: Store the compound at –20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester or carbamate groups. Use desiccants to mitigate moisture exposure. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and fume hoods, is mandatory during handling due to potential respiratory and dermal irritation .
Q. What analytical methods are suitable for characterizing this compound, and how are spectral data interpreted?
Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 292.1688 for related pyrrolidine tert-butyl esters) . ¹H NMR in CDCl₃ resolves stereochemistry: for example, tert-butyl protons appear as a singlet at ~1.4 ppm, while pyrrolidine protons show splitting patterns between 3.0–4.5 ppm . IR spectroscopy identifies carbamate C=O stretches near 1680–1720 cm⁻¹ .
Advanced Research Questions
Q. How can stereochemical integrity be preserved during functionalization of the pyrrolidine ring, particularly for the (R)-configuration?
Methodological Answer: Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric Mannich reactions) are critical for retaining the (R)-configuration. Protecting the hydroxyl group with Boc or other acid-labile groups prevents racemization during subsequent steps. Monitoring optical rotation or chiral HPLC validates stereochemical purity .
Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?
Methodological Answer: Discrepancies often arise from variations in reagent quality (e.g., anhydrous triethylamine) or temperature control. Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, reports acid chloride activation at 0°C, while uses DMAP at 20°C; side-by-side testing under both conditions is advised .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
Methodological Answer: Exothermic reactions during Boc protection require controlled addition of reagents and jacketed reactors for cooling. Solvent selection is crucial: replacing dichloromethane with ethyl acetate improves sustainability but may reduce yield. Continuous flow systems enhance mixing efficiency for large-scale acid chloride formation .
Q. What degradation pathways are observed under accelerated stability testing, and how are degradation products identified?
Methodological Answer: Hydrolysis of the tert-butyl ester generates carboxylic acid derivatives, detectable via LC-MS (e.g., [M+H]+ 246.1 for the deprotected pyrrolidine). Stress testing under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions identifies labile sites. NMR and IR track carbonyl group degradation .
Q. How is this compound utilized as an intermediate in drug discovery, particularly for CNS-targeted therapies?
Methodological Answer: The pyrrolidine scaffold is a common motif in neurotensin receptor agonists and dopamine reuptake inhibitors. Functionalization of the hydroxyl group with aromatic moieties (e.g., biphenyl derivatives) enhances blood-brain barrier permeability. highlights its use in kinase inhibitor synthesis via Suzuki-Miyaura cross-coupling .
Q. What green chemistry alternatives exist for reducing environmental impact during synthesis?
Methodological Answer: Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyl-THF for Boc protection steps. Catalytic methods using immobilized lipases or biocatalysts can reduce waste. Solvent recovery systems and microwave-assisted synthesis improve energy efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
